molecular formula C16H17NO2 B13903656 Benzyl 4-amino-3-ethylbenzoate

Benzyl 4-amino-3-ethylbenzoate

Cat. No.: B13903656
M. Wt: 255.31 g/mol
InChI Key: HVZWFNUJTURULB-UHFFFAOYSA-N
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Description

Benzyl 4-amino-3-ethylbenzoate is a substituted benzoate ester characterized by a benzyl ester group, an amino (-NH₂) substituent at the 4-position, and an ethyl (-CH₂CH₃) group at the 3-position of the benzene ring (Figure 1). Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, leveraging their amino and ester functionalities for reactivity or bioavailability.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

benzyl 4-amino-3-ethylbenzoate

InChI

InChI=1S/C16H17NO2/c1-2-13-10-14(8-9-15(13)17)16(18)19-11-12-6-4-3-5-7-12/h3-10H,2,11,17H2,1H3

InChI Key

HVZWFNUJTURULB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-amino-3-ethylbenzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-3-ethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 4-amino-3-ethylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-amino-3-ethylbenzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

identifies the following compounds as structurally similar to methyl 4-amino-3-(ethylamino)benzoate (similarity score: 0.93), a close analogue of the target compound:

Compound Name CAS # Similarity Score Key Structural Differences
Methyl 3-amino-4-(methylamino)benzoate 1426958-51-1 1.00 Methyl ester; methylamino at 4-position
Ethyl 3-amino-4-(methylamino)benzoate 1242268-09-2 0.96 Ethyl ester; methylamino at 4-position
Methyl 4-amino-3-(phenylamino)benzoate 66315-23-9 0.98 Phenylamino at 3-position

Key Observations :

  • Substituent Effects: The ethyl group at the 3-position in the target compound introduces steric hindrance compared to smaller substituents (e.g., methyl) or polar groups (e.g., phenylamino), impacting molecular interactions .

Comparison with Benzoate Esters ()

The target compound belongs to the "Benzoates—Aliphatic branched chain unsaturated" subgroup. Key comparisons with other benzoates include:

Compound Name CAS # Ester Group Substituents Key Properties
Benzyl 4-amino-3-ethylbenzoate N/A Benzyl 4-amino, 3-ethyl High lipophilicity; moderate polarity
Phenyl benzoate 93-99-2 Phenyl None Low polarity; high stability
Methyl benzoate 93-58-3 Methyl None High volatility; rapid metabolism
Isopropyl benzoate 939-48-0 Isopropyl None Moderate lipophilicity

Functional Insights :

  • Metabolism: Benzyl esters hydrolyze to release benzyl alcohol, which is metabolized to benzoic acid, a pathway with lower toxicity compared to methyl esters (yielding methanol) .

Physicochemical and Toxicological Profiles

  • LogP : The benzyl ester group increases logP (lipophilicity) relative to methyl or ethyl esters, favoring membrane permeability but reducing aqueous solubility .
  • Toxicity: Benzyl alcohol derivatives may cause respiratory or dermal irritation, though they are less toxic than methanol-releasing esters .

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